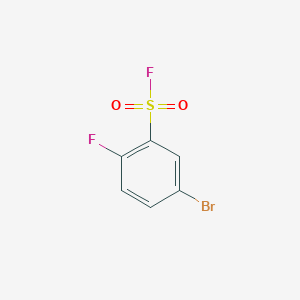

5-Bromo-2-fluorobenzene-1-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

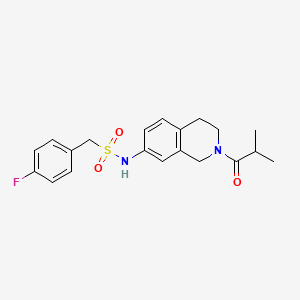

5-Bromo-2-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1936035-82-3 . It has a molecular weight of 257.06 . The IUPAC name for this compound is 5-bromo-2-fluorobenzenesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrF2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H . This indicates the molecular structure of the compound.Scientific Research Applications

Fluorosulfonylation Reagents

A novel fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), exhibits potential as a tris-electrophile and as a sulfur(vi) fluoride exchange (SuFEx) clickable material. This compound is utilized for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, providing a direct route to functionalized isoxazoles with sulfonyl fluoride moieties (Leng & Qin, 2018).

Ortho-Lithiation

The ortho-lithiation of chloro and bromo substituted fluoroarenes, such as 1-chloro-4-fluorobenzene, has been studied for the synthesis of 5-chloro-2-fluorobenzoic acid, demonstrating the specificity of deprotonation adjacent to a fluorine atom using potassium tert-butoxide activated butyllithium (Mongin & Schlosser, 1996).

Synthesis of Sulfonyl Fluorides

A protocol for the stereoselective construction of enaminyl sulfonyl fluorides using a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), has been developed. This method allows for the functionalization of primary and secondary amines, including amino acids and pharmaceuticals, with vinyl sulfonyl fluoride groups, enhancing antimicrobial activity against Gram-positive bacteria (Leng et al., 2020).

SuFEx Click Chemistry

1-Bromoethene-1-sulfonyl fluoride (BESF) serves as a robust SuFEx connector, enabling the synthesis of diverse modules such as isoxazole-5-sulfonyl fluorides and 1-substituted-1H-1,2,3-triazole-4-sulfonyl fluorides. These modules, bearing pendant sulfonyl fluoride handles, facilitate selective SuFEx reactions with aryl silyl ethers to generate stable sulfonate connections (Smedley et al., 2018).

Properties

IUPAC Name |

5-bromo-2-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFNFGDKTSJZCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

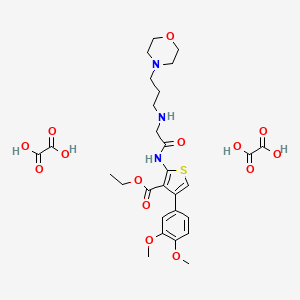

![2-(6-Nitro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethanamine;dihydrochloride](/img/structure/B2638671.png)

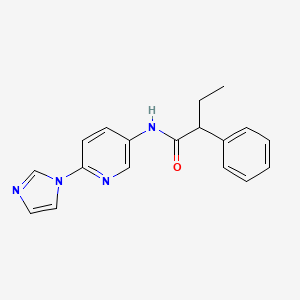

![3-benzyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2638681.png)

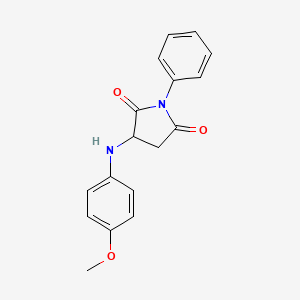

![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)

![2-(1-Bicyclo[3.1.0]hexanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2638691.png)

![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2638693.png)